molecular formula C18H18ClN3O3 B2659528 1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894018-45-2

1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2659528
CAS No.: 894018-45-2
M. Wt: 359.81
InChI Key: XGOQGIBCPDKRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyrrolidinyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of a pyrrolidinone intermediate through the reaction of an appropriate amine with a ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group:

    Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea: shares structural similarities with other urea derivatives and pyrrolidinone-containing compounds.

    This compound: can be compared to compounds such as this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for further study.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-16-4-2-3-15(10-16)22-11-14(9-17(22)23)21-18(24)20-13-7-5-12(19)6-8-13/h2-8,10,14H,9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOQGIBCPDKRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.